molecular formula C12H15F3N2O2 B2956551 (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone CAS No. 2415527-14-7

(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone

Numéro de catalogue B2956551
Numéro CAS: 2415527-14-7
Poids moléculaire: 276.259
Clé InChI: CYXORORLNXQORD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mécanisme D'action

(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone antagonist exerts its effects by blocking the activity of the this compound ion channel, which is predominantly expressed in sensory neurons. This compound is activated by cold temperatures and menthol, and its activation leads to the influx of calcium ions into the cell. This influx of calcium ions can trigger various cellular responses, including pain signaling, cell proliferation, and apoptosis. By blocking the activity of this compound, this compound antagonist can prevent these cellular responses and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have various biochemical and physiological effects, including reducing pain sensitivity, inhibiting cancer cell growth and metastasis, and improving cognitive function. In animal models of neuropathic pain, this compound antagonist has been found to reduce cold allodynia and mechanical hypersensitivity. In cancer cells, this compound antagonist has been shown to inhibit cell proliferation, induce apoptosis, and reduce metastasis. In animal models of Alzheimer's disease, this compound antagonist has been found to protect against neuronal damage and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone antagonist in lab experiments is its specificity for the this compound ion channel, which allows for targeted inhibition of this compound activity. However, one limitation of using this compound antagonist is its potential off-target effects, which can lead to unintended consequences. Additionally, the efficacy of this compound antagonist can vary depending on the experimental conditions, such as the concentration of the compound and the duration of treatment.

Orientations Futures

There are several future directions for research on (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone antagonist, including exploring its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to optimize the synthesis of this compound antagonist and improve its pharmacokinetic properties. Finally, more research is needed to understand the mechanisms underlying the effects of this compound antagonist, which can help identify new targets for drug development.
Conclusion:
In conclusion, this compound antagonist is a promising compound with potential applications in various fields, including pain management, cancer treatment, and neurodegenerative diseases. Its specificity for the this compound ion channel allows for targeted inhibition of this compound activity, and its biochemical and physiological effects have been shown to be beneficial in various experimental models. However, further research is needed to optimize its synthesis and improve its pharmacokinetic properties, as well as to explore its potential applications in other fields.

Méthodes De Synthèse

The synthesis of (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone antagonist involves the reaction of 3,5-dimethyl-4-(trifluoromethyl)benzaldehyde with 4-aminopiperidine in the presence of a base. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to form the final compound, this compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Applications De Recherche Scientifique

(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone antagonist has been studied extensively for its potential applications in various fields, including pain management, cancer treatment, and neurodegenerative diseases. In pain management, this compound antagonist has been shown to reduce cold allodynia and mechanical hypersensitivity in animal models of neuropathic pain. In cancer treatment, this compound antagonist has been found to inhibit the growth and metastasis of various cancer cells, including prostate, breast, and lung cancer cells. In neurodegenerative diseases, this compound antagonist has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

Propriétés

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-7-10(8(2)19-16-7)11(18)17-5-3-9(4-6-17)12(13,14)15/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXORORLNXQORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.